molecular formula C11H12INO3 B13887188 Methyl 4-acetamido-5-iodo-2-methylbenzoate CAS No. 672293-34-4

Methyl 4-acetamido-5-iodo-2-methylbenzoate

Cat. No.: B13887188
CAS No.: 672293-34-4
M. Wt: 333.12 g/mol
InChI Key: RWDSCDZGZPWQEJ-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-5-iodo-2-methylbenzoate is an organic compound with the molecular formula C11H12INO4 It is a derivative of benzoic acid and contains functional groups such as an acetamido group, an iodine atom, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-acetamido-5-iodo-2-methylbenzoate can be synthesized through a multi-step process. One common method involves the iodination of a precursor compound, followed by esterification and acetamidation. The reaction conditions typically include the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-5-iodo-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-acetamido-5-iodo-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-5-iodo-2-methylbenzoate involves its interaction with specific molecular targets. The iodine atom can facilitate binding to certain proteins or enzymes, potentially inhibiting their activity. The acetamido group may also play a role in modulating the compound’s biological effects by interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetamido-5-iodo-2-methoxybenzoate
  • Methyl 2-iodo-5-methylbenzoate
  • Methyl 3-iodo-4-methoxybenzoate

Uniqueness

Methyl 4-acetamido-5-iodo-2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an iodine atom and an acetamido group allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

672293-34-4

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

methyl 4-acetamido-5-iodo-2-methylbenzoate

InChI

InChI=1S/C11H12INO3/c1-6-4-10(13-7(2)14)9(12)5-8(6)11(15)16-3/h4-5H,1-3H3,(H,13,14)

InChI Key

RWDSCDZGZPWQEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)I)NC(=O)C

Origin of Product

United States

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